5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, 3,4-dimethoxybenzaldehyde, and 4-fluoroaniline. The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous quality control measures. The process would be optimized for cost-efficiency, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbonyl groups might play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The presence of the fluorine atom in 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE might confer unique properties, such as increased metabolic stability or altered biological activity, compared to its analogs.
Properties
Molecular Formula |
C25H20FNO5 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20FNO5/c1-31-19-13-8-16(14-20(19)32-2)22-21(23(28)15-6-4-3-5-7-15)24(29)25(30)27(22)18-11-9-17(26)10-12-18/h3-14,22,28H,1-2H3/b23-21- |
InChI Key |
QOAVIKVRZRWZRO-LNVKXUELSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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